7-Fluoro-8-iodoquinoline
Description
7-Fluoro-8-iodoquinoline is a halogenated quinoline derivative featuring fluorine and iodine substituents at the 7th and 8th positions of the quinoline ring, respectively. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which enables diverse chemical reactivity and biological activity .
The molecular formula of 7-Fluoro-8-iodoquinoline can be inferred as C₉H₅FIN (replacing chlorine in 7-Chloro-8-fluoroquinoline (C₉H₅ClFN) with iodine ). This substitution significantly increases molecular weight (iodine: ~126.9 g/mol vs. chlorine: ~35.45 g/mol), impacting physical properties such as solubility and melting point.
Properties
Molecular Formula |
C9H5FIN |
|---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
7-fluoro-8-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H |
InChI Key |
GJLBTJWVABDGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)I)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by the iodination at the 8th position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of 7-Fluoro-8-iodoquinoline may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted quinolines with potential biological activities .
Scientific Research Applications
7-Fluoro-8-iodoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-iodoquinoline involves its interaction with specific molecular targets The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites
Comparison with Similar Compounds
Table 1: Key Properties of 7-Fluoro-8-iodoquinoline and Analogs
*Estimated based on substituent contributions.
Halogen Substitution Effects
- Electronic and Steric Effects: The electron-withdrawing fluorine at position 7 and bulky iodine at position 8 create a polarized quinoline ring, enhancing electrophilic substitution reactivity at electron-rich positions (e.g., para to fluorine). This contrasts with 7-Chloro-8-fluoroquinoline, where smaller chlorine may reduce steric hindrance but maintain similar electronic effects . Compared to 8-Fluoro-3-iodo-quinoline (substituents at non-adjacent positions), the proximity of F and I in 7-Fluoro-8-iodoquinoline may lead to unique regioselectivity in reactions, such as Suzuki couplings or nucleophilic substitutions .
- Applications: Iodine’s radiochemical properties make 7-Fluoro-8-iodoquinoline a candidate for radioimaging or targeted cancer therapies, whereas 8-Hydroxyquinoline’s hydroxyl group enables metal ion chelation in analytical chemistry .
Positional Isomerism and Reactivity
- 8-Iodoquinoline Derivatives: 8-Iodoquinoline is a key precursor for synthesizing 8-substituted quinolines via Sandmeyer reactions or cross-couplings . The addition of fluorine at position 7 in 7-Fluoro-8-iodoquinoline could stabilize intermediates or direct further substitutions meta to the fluorine. In contrast, 8-Fluoro-3-iodo-quinoline’s distal substituents may lead to divergent reactivity patterns, favoring substitutions at the 5th or 6th positions .
Functional Group Comparisons
- Hydroxyl vs. Halogen Groups: 8-Hydroxyquinoline (8-HQ) forms stable complexes with metals like aluminum and zinc, whereas halogenated analogs like 7-Fluoro-8-iodoquinoline are more lipophilic, enhancing membrane permeability in drug design . Fluorine’s electronegativity and iodine’s polarizability could improve binding affinity in enzyme inhibition compared to non-halogenated quinolines.
Biological Activity
7-Fluoro-8-iodoquinoline is a halogenated derivative of quinoline, characterized by the presence of a fluorine atom at the 7-position and an iodine atom at the 8-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antimalarial, and anticancer properties. The unique combination of halogens in its structure enhances its reactivity and selectivity towards various biological targets.
Chemical Structure and Properties
The chemical formula for 7-Fluoro-8-iodoquinoline is . The incorporation of fluorine and iodine atoms significantly influences its chemical properties, enhancing binding affinity to biological targets.
The biological activity of 7-Fluoro-8-iodoquinoline is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The halogen atoms improve molecular recognition, which is crucial for modulating biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease processes.
- Anticancer Activity : It may induce apoptosis in cancer cells and interfere with DNA replication.
- Antimicrobial Effects : The compound can disrupt bacterial cell membranes or inhibit bacterial enzyme activity.
Antibacterial Activity
Research indicates that 7-Fluoro-8-iodoquinoline exhibits significant antibacterial properties against various strains of bacteria. Studies have demonstrated high binding affinities to bacterial enzymes, which may lead to effective inhibition of bacterial growth.
Antimalarial Activity
The compound has also shown promise as an antimalarial agent. Its mechanism involves targeting the metabolic pathways of the malaria parasite, leading to reduced parasitic load in infected hosts.
Anticancer Activity
In vitro studies have illustrated that 7-Fluoro-8-iodoquinoline possesses cytotoxic effects on several cancer cell lines, including HeLa and melanoma cells. The compound induces reactive oxygen species (ROS) generation, leading to DNA damage and subsequent cell death.
Research Findings and Case Studies
Case Study: Anticancer Efficacy
A study conducted on the effects of 7-Fluoro-8-iodoquinoline on melanoma cells revealed that treatment resulted in a significant increase in ROS levels, leading to DNA damage. The compound exhibited an IC50 value below 10 µM, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
